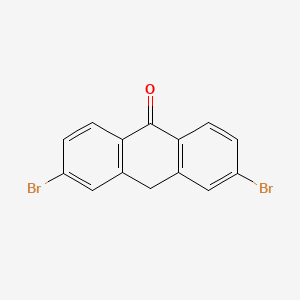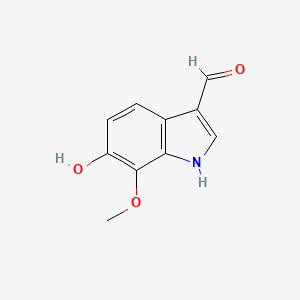![molecular formula C22H17ClN2 B8508319 1-[(3-chlorophenyl)-diphenylmethyl]imidazole CAS No. 23593-76-2](/img/structure/B8508319.png)
1-[(3-chlorophenyl)-diphenylmethyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-chlorophenyl)-diphenylmethyl]imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group and two diphenyl groups attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)-diphenylmethyl]imidazole typically involves the reaction of 3-chlorobenzyl chloride with diphenylmethanol in the presence of a base, followed by cyclization with imidazole. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-chlorophenyl)-diphenylmethyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(3-chlorophenyl)-diphenylmethyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial effects.
Comparación Con Compuestos Similares
1-[(3-chlorophenyl)-diphenylmethyl]imidazole can be compared with other imidazole derivatives, such as:
1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-[(3-Bromophenyl)(diphenyl)methyl]-1H-imidazole: Similar structure but with a bromine atom instead of chlorine.
1-[(3-Chlorophenyl)(phenyl)methyl]-1H-imidazole: Similar structure but with only one phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
23593-76-2 |
|---|---|
Fórmula molecular |
C22H17ClN2 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
1-[(3-chlorophenyl)-diphenylmethyl]imidazole |
InChI |
InChI=1S/C22H17ClN2/c23-21-13-7-12-20(16-21)22(25-15-14-24-17-25,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-17H |
Clave InChI |
QGCQRZWXVPJNLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)Cl)N4C=CN=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-5-(trifluoromethyl)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8508243.png)
![4-[4-(4-Fluorophenyl)piperazin-1-YL]butanamide](/img/structure/B8508250.png)







![1-[(4-Chlorophenyl)methyl]-4,4,6-trimethylcyclohex-2-en-1-ol](/img/structure/B8508323.png)
![1-Ethyl-2-methyl-1H-benzo[G]indole](/img/structure/B8508331.png)

